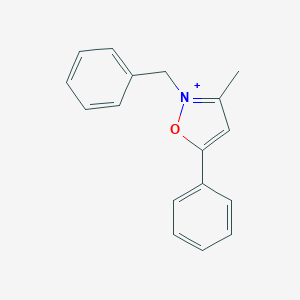

2-Benzyl-3-methyl-5-phenylisoxazol-2-ium

Description

Properties

Molecular Formula |

C17H16NO+ |

|---|---|

Molecular Weight |

250.31g/mol |

IUPAC Name |

2-benzyl-3-methyl-5-phenyl-1,2-oxazol-2-ium |

InChI |

InChI=1S/C17H16NO/c1-14-12-17(16-10-6-3-7-11-16)19-18(14)13-15-8-4-2-5-9-15/h2-12H,13H2,1H3/q+1 |

InChI Key |

CIZZTZHPHQYVSZ-UHFFFAOYSA-N |

SMILES |

CC1=[N+](OC(=C1)C2=CC=CC=C2)CC3=CC=CC=C3 |

Canonical SMILES |

CC1=[N+](OC(=C1)C2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity:

Recent studies have indicated that derivatives of isoxazole compounds, including 2-Benzyl-3-methyl-5-phenylisoxazol-2-ium, exhibit significant antimicrobial properties. Research has shown that these compounds can act against various bacterial and fungal strains. For example, modifications to the isoxazole structure have led to compounds with potent activity against resistant strains of bacteria, making them candidates for new antibiotics .

Anticancer Properties:

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that certain isoxazole derivatives can inhibit the growth of cancer cell lines by targeting specific pathways involved in tumor proliferation. The anticancer activity is often attributed to their ability to interfere with angiogenesis and cell signaling pathways related to cancer progression .

Neuroprotective Effects:

Another promising area of research involves the neuroprotective effects of isoxazole derivatives against neurodegenerative diseases like Alzheimer's. Studies suggest that these compounds can modulate neurotransmitter systems, potentially improving cognitive function and offering therapeutic benefits in conditions characterized by neuroinflammation and oxidative stress .

Organic Synthesis Applications

Key Intermediates:

this compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules. For instance, it can be utilized in the synthesis of other heterocyclic compounds that are crucial in pharmaceuticals and agrochemicals .

Synthetic Methodologies:

The compound has been employed in several synthetic methodologies, including cycloaddition reactions and as a building block for more complex organic frameworks. The versatility of its reactivity makes it an essential component in developing new synthetic routes for various organic compounds .

Case Study 1: Antimicrobial Efficacy

A recent study focused on the synthesis of novel isoxazole derivatives found that specific modifications to the this compound structure enhanced its antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated potent activity comparable to established antibiotics .

Case Study 2: Anticancer Activity

In another investigation, a series of isoxazole-based carboxamides were synthesized and evaluated for their anticancer properties against human colorectal carcinoma (HCT116) cells. The results showed that certain derivatives exhibited IC50 values significantly lower than conventional chemotherapeutics, highlighting their potential as effective anticancer agents .

Case Study 3: Neuroprotective Effects

Research into the neuroprotective effects of isoxazole derivatives revealed that they could reduce oxidative stress markers in neuronal cell cultures. This suggests a mechanism through which these compounds may provide therapeutic benefits in neurodegenerative diseases by protecting neuronal integrity and function .

Comparison with Similar Compounds

5-Methyl-2-phenylbenzoxazole

Structure: Neutral benzoxazole derivative with a methyl group at position 5 and a phenyl group at position 2 (C₁₄H₁₁NO) . Key Differences:

- Heterocyclic Core: Benzoxazole (fused benzene and oxazole rings) vs. isoxazolium (non-fused, positively charged isoxazole).

- Charge : Neutral vs. ionic, impacting solubility and reactivity.

- Substituents : Lacks the benzyl and additional methyl groups present in the target compound.

Implications : - The neutral benzoxazole is likely more stable and less reactive than the ionic isoxazolium.

- Applications may diverge; benzoxazoles are often used in fluorescent materials, while isoxazolium salts could serve as ionic solvents or reactive intermediates .

5-(3-(Benzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine

Structure : A benzoxazole-oxadiazole hybrid with an amine group (C₁₉H₁₃N₅O₂; CAS 1706442-29-6) .

Key Differences :

- Heterocycles : Contains both benzoxazole and oxadiazole rings, introducing additional nitrogen atoms.

- Functionality : The oxadiazol-2-amine group enables hydrogen bonding, contrasting with the isoxazolium’s ionic charge.

Implications :

2-Methyl-3-(2-methoxyethyl)-5-phenylbenzoxazolium

Structure: A benzoxazolium salt with a methyl group at position 2, a methoxyethyl group at position 3, and a phenyl group at position 5 (C₁₇H₁₈NO₂⁺; MW 268.33; LogP 4.137) . Key Differences:

- Core: Benzoxazolium (fused aromatic system) vs. isoxazolium (non-fused).

- Substituents : Methoxyethyl (ether functionality) vs. benzyl (aromatic hydrocarbon).

Implications : - Both compounds’ ionic nature suggests utility in conductive materials, but steric effects from substituents may influence reactivity .

Data Table: Structural and Property Comparison

| Compound | Molecular Formula | Molecular Weight | Heterocycle | Key Substituents | Charge | LogP | Applications |

|---|---|---|---|---|---|---|---|

| 2-Benzyl-3-methyl-5-phenylisoxazol-2-ium | Not provided | — | Isoxazolium | Benzyl, Methyl, Phenyl | +1 | — | Catalysis, Ionic liquids |

| 5-Methyl-2-phenylbenzoxazole | C₁₄H₁₁NO | 209.25 | Benzoxazole | Methyl, Phenyl | Neutral | — | Fluorescent materials |

| 5-(3-(Benzoxazol-2-yl)phenyl)-oxadiazol-2-amine | C₁₉H₁₃N₅O₂ | 343.34 | Benzoxazole-Oxadiazole | Amine, Phenyl | Neutral | — | Pharmaceuticals |

| 2-Methyl-3-(2-methoxyethyl)-5-phenylbenzoxazolium | C₁₇H₁₈NO₂⁺ | 268.33 | Benzoxazolium | Methyl, Methoxyethyl, Phenyl | +1 | 4.137 | Conductive materials |

Research Implications and Gaps

- Synthesis : The target compound’s quaternization synthesis route may parallel benzoxazolium salts (e.g., alkylation of isoxazole precursors).

- Stability : Ionic compounds like isoxazolium and benzoxazolium salts may exhibit hygroscopicity or thermal instability compared to neutral analogs.

References The comparisons draw on structural data and properties from benzoxazole derivatives , oxadiazole hybrids , and benzoxazolium salts . Experimental phasing tools like SHELX and visualization software like ORTEP-3 could aid future crystallographic studies of these compounds.

Q & A

Q. What are the optimal synthetic routes for 2-Benzyl-3-methyl-5-phenylisoxazol-2-ium, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthetic optimization involves a factorial design approach to test variables like catalysts (e.g., Lewis acids), solvents (polar vs. non-polar), temperature (25–120°C), and reaction time. For example, a 2<sup>k</sup> factorial design can identify interactions between variables, reducing trial-and-error experimentation . Computational tools (e.g., density functional theory) can predict intermediates and transition states, guiding experimental validation .

- Example Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| BF3·Et2O | Toluene | 80 | 72 |

| None | DMF | 100 | 35 |

| H2SO4 | Ethanol | 60 | 58 |

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use spectroscopic techniques:

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions (e.g., benzyl vs. phenyl groups).

- IR : Identify isoxazole ring vibrations (C=N stretch ~1600 cm<sup>−1</sup>) and aromatic C-H stretches .

- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.

Computational tools (e.g., Gaussian) can simulate spectra for cross-validation .

Q. What stability challenges does this compound face under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Expose to buffers (pH 1–14) at 25°C and 40°C for 24–72 hours; monitor degradation via HPLC .

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Light Sensitivity : UV-Vis spectroscopy under controlled light exposure .

Advanced Research Questions

Q. How can computational chemistry predict reaction pathways and regioselectivity in derivatives of this compound?

- Methodological Answer : Apply quantum chemical methods (e.g., DFT at the B3LYP/6-311+G(d,p) level) to model transition states and intermediates. For example, calculate activation energies for electrophilic substitution at the 3-methyl vs. 5-phenyl positions . Molecular dynamics simulations can further explore solvent effects on reaction trajectories .

Q. What strategies resolve contradictions in reported biological activity data for isoxazolium derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically compare datasets from literature, focusing on variables like assay type (e.g., enzyme inhibition vs. cell viability) and purity (>95% by HPLC) .

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., IC50 measurements in triplicate) to identify outliers .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases), reconciling discrepancies between computational and experimental IC50 values .

Q. How can membrane separation technologies improve purification of this compound from reaction mixtures?

- Methodological Answer :

- Nanofiltration : Test membranes (e.g., polyamide) under pressures (5–20 bar) to separate by molecular weight (MW ~280 g/mol) .

- Solvent Resistance : Compare solvent stability (e.g., acetone vs. acetonitrile) using membrane flux measurements.

- Table :

| Membrane Type | Pore Size (nm) | Solvent | Recovery (%) |

|---|---|---|---|

| Polyamide | 2 | Acetone | 89 |

| Ceramic | 5 | Acetonitrile | 76 |

Q. What advanced reactor designs enhance scalability for synthesizing this compound?

- Methodological Answer :

- Microreactors : Improve heat transfer and mixing efficiency for exothermic reactions (e.g., isoxazole ring formation) .

- Flow Chemistry : Optimize residence time (e.g., 10–30 min) and reagent stoichiometry in continuous flow systems .

- Scale-Up Simulation : Use Aspen Plus to model mass transfer limitations and predict yields at pilot scales .

Data Contradiction Analysis Framework

- Step 1 : Identify conflicting datasets (e.g., solubility in DMSO vs. water).

- Step 2 : Replicate experiments under identical conditions (pH, temp, purity).

- Step 3 : Apply multivariate analysis (e.g., PCA) to isolate variables causing discrepancies .

- Step 4 : Cross-validate with independent techniques (e.g., XRD for crystallinity vs. DSC for thermal behavior) .

Key Resources

- PubChem : Structural and spectroscopic data .

- ICReDD : Reaction path search algorithms .

- CAS Common Chemistry : Regulatory and safety information .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.